Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 3-fluorobenzaldehyde, ammonium acetate
Conditions: Condensation reaction under basic conditions
Reaction: Formation of the fluorophenyl-substituted benzimidazole
Step 3: Formation of Dihydropyrimido[1,2-a]benzimidazole
Reagents: Methyl acetoacetate, ammonium acetate
Conditions: Cyclization under reflux
Reaction: Formation of the dihydropyrimido[1,2-a]benzimidazole ring system
Step 4: Esterification
Reagents: Ethanol, sulfuric acid
Conditions: Reflux
Reaction: Formation of the ethyl ester
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the benzimidazole core, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation: Oxidized benzimidazole derivatives
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted fluorophenyl derivatives
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Explored for its antimicrobial and antiviral properties.
Medicine:
- Potential therapeutic applications in the treatment of cancer, infectious diseases, and inflammatory conditions.
- Studied for its ability to interact with specific biological targets, such as enzymes and receptors.
Industry:
- Used in the development of new pharmaceuticals and agrochemicals.
- Potential applications in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions
-
Step 1: Synthesis of Benzimidazole Core
Reagents: o-phenylenediamine, formic acid
Conditions: Reflux in an acidic medium
Reaction: Cyclization to form benzimidazole
Mechanism of Action
The mechanism of action of Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and the benzimidazole core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial activity, enzyme inhibition, and anti-inflammatory effects.
Comparison with Similar Compounds
- Ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
- Ethyl-2-ethoxy-1-[(2’-cyanobiphenyl-4-yl)methyl]benzimidazole-7-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the benzimidazole core and the fluorophenyl group.
- Biological Activity: Variations in biological activity due to differences in molecular structure.
- Reactivity: Differences in reactivity and chemical behavior based on the nature of the substituents.
Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique combination of a fluorophenyl group and a dihydropyrimido[1,2-a]benzimidazole core, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C20H18FN3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H18FN3O2/c1-3-26-19(25)17-12(2)22-20-23-15-9-4-5-10-16(15)24(20)18(17)13-7-6-8-14(21)11-13/h4-11,18H,3H2,1-2H3,(H,22,23) |
InChI Key |
BYHQZRPYOFQYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=CC=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.